

Spectroscopic Analysis of 1-Chloro-2,3-dimethylpentane: A Technical Guide

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Compound of Interest

Compound Name: 1-Chloro-2,3-dimethylpentane

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **1-Chloro-2,3-dimethylpentane**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. It also includes generalized experimental protocols for data acquisition and a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for **1-Chloro-2,3-dimethylpentane**, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR (Predicted)

The ¹³C NMR spectrum of **1-Chloro-2,3-dimethylpentane** is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The presence of chiral centers at C2 and C3 renders all carbons chemically distinct. The chemical

shifts are predicted based on the effects of alkyl substitution and the presence of the electronegative chlorine atom.

Carbon Atom	Predicted Chemical Shift (δ , ppm)	Description
C1	45-55	CH ₂ attached to chlorine, deshielded
C2	35-45	CH, branched
C3	40-50	CH, branched
C4	25-35	CH ₂
C5	10-15	CH ₃ , terminal
C2-CH ₃	15-25	CH ₃ , branched
C3-CH ₃	10-20	CH ₃ , branched

¹H NMR (Predicted)

The ¹H NMR spectrum is predicted to be complex due to the presence of multiple, non-equivalent protons and diastereotopicity. The chemical shifts are influenced by neighboring alkyl groups and the chlorine atom.

Proton(s)	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Integration
H on C1	3.4-3.6	Multiplet	2H
H on C2	1.6-1.8	Multiplet	1H
H on C3	1.4-1.6	Multiplet	1H
H on C4	1.1-1.3	Multiplet	2H
H on C5	0.8-1.0	Triplet	3H
H on C2-CH ₃	0.8-1.0	Doublet	3H
H on C3-CH ₃	0.8-1.0	Doublet	3H

The IR spectrum will primarily show characteristic absorptions for C-H and C-Cl bonds.

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity
C-H stretch (sp ³)	2850-3000	Strong
C-H bend (CH ₃)	1375-1385 & 1450-1470	Medium
C-H bend (CH ₂)	1465	Medium
C-Cl stretch	650-850	Medium to Strong

Electron Ionization (EI) mass spectrometry of **1-Chloro-2,3-dimethylpentane** is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M⁺ and M⁺+2) separated by two mass units.

m/z	Proposed Fragment	Description
134/136	$[\text{C}_7\text{H}_{15}\text{Cl}]^+$	Molecular ion (M^+)
99	$[\text{C}_7\text{H}_{15}]^+$	Loss of Cl radical
85	$[\text{C}_6\text{H}_{13}]^+$	Loss of CH_2Cl
71	$[\text{C}_5\text{H}_{11}]^+$	Fragmentation of the carbon chain
57	$[\text{C}_4\text{H}_9]^+$	Fragmentation of the carbon chain (stable tertiary carbocation)
43	$[\text{C}_3\text{H}_7]^+$	Fragmentation of the carbon chain (stable secondary carbocation)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a small organic molecule like **1-Chloro-2,3-dimethylpentane** are provided below.

Sample Preparation:

- Dissolve 5-10 mg of **1-Chloro-2,3-dimethylpentane** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3).[\[1\]](#)
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (^1H and ^{13}C NMR):

- Insert the NMR tube into the spectrometer's probe.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.

- Acquire a ^1H NMR spectrum using a standard pulse sequence. Typical parameters include a $30\text{-}45^\circ$ pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- Acquire a proton-decoupled ^{13}C NMR spectrum. This typically requires a larger number of scans than ^1H NMR due to the lower natural abundance of ^{13}C . A relaxation delay of 2-5 seconds is common.
- Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of neat **1-Chloro-2,3-dimethylpentane** directly onto the ATR crystal.[\[2\]](#)[\[3\]](#)
- If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

- Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.
- Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- The spectral data is typically collected in the range of $4000\text{-}400\text{ cm}^{-1}$.[\[4\]](#)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

- Dissolve a small amount of **1-Chloro-2,3-dimethylpentane** in a volatile organic solvent (e.g., dichloromethane or hexane).

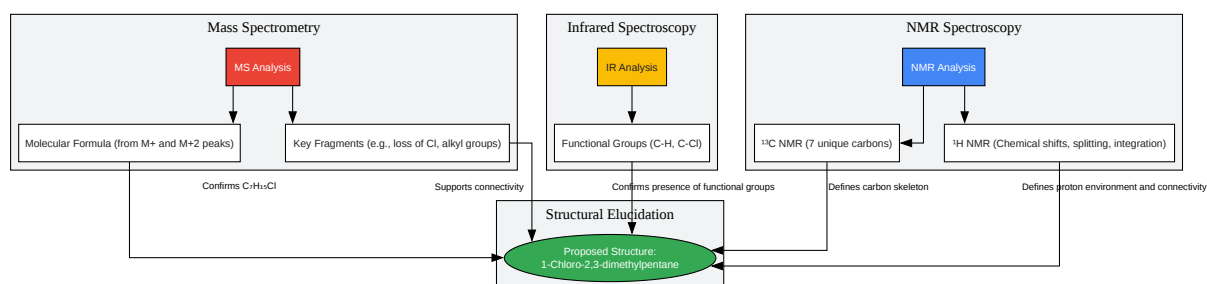
- Inject a small volume (typically 1 μL) of the solution into the GC inlet.
- The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

- The molecules eluting from the GC column enter the ion source of the mass spectrometer, which is under high vacuum.
- The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.^{[5][6]}
- The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, using the spectroscopic analysis of **1-Chloro-2,3-dimethylpentane** as an example.



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